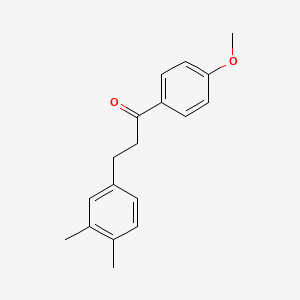

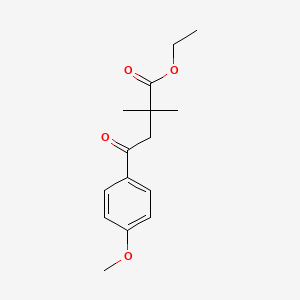

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a chemical compound. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin 3 with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide 300 was synthesized from compound 299 by reacting with hydrazine hydrate in THF under reflux .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a coumarin ring system. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the interaction of starting materials in MeCN, followed by the final formation of furylacetic acid moiety in acidic media .Applications De Recherche Scientifique

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. A study demonstrated its use in the asymmetric aldol reaction, employing ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This method achieved a yield of 75% with 73% enantioselectivity (Wang Jin-ji, 2014).

Organophosphorus Compound Studies

This compound has been examined in the study of organophosphorus compounds. Research indicates that unsubstituted and monosubstituted 3-oxo esters, including Ethyl 2,2-dimethyl 3-oxo-butanoate, react with specific thionophosphine sulfides to produce 3H-1,2-dithiole-3-thiones (B. Pedersen & S. Lawesson, 1974).

Synthesis of Pyran Derivatives

In the context of synthesizing pyran derivatives, this compound has been employed. Studies show that it can be used to create diverse pyran compounds with potential applications in various fields (J. Saranya et al., 2020).

Antibacterial Activity Research

This compound has also been explored in the synthesis of novel compounds with potential antibacterial activity. For instance, research on substituted 1,3,4-oxadiazoles, which are synthesized using this compound, has shown promising results in this area (А. А. Aghekyan et al., 2020).

Orientations Futures

The future directions for the research on Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate could involve further investigation into its biological properties and potential applications. The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest .

Propriétés

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHLJVNWGMDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645640 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-56-5 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.